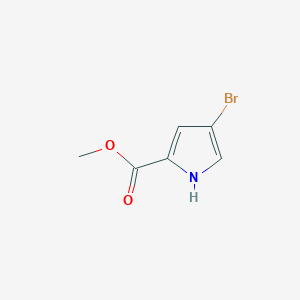

Methyl 4-bromo-1H-pyrrole-2-carboxylate

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

methyl 4-bromo-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO2/c1-10-6(9)5-2-4(7)3-8-5/h2-3,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXFCRVGOHJHZNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CN1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70377039 | |

| Record name | methyl 4-bromo-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934-05-4 | |

| Record name | Methyl 4-bromo-1H-pyrrole-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=934-05-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 4-bromo-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-Bromopyrrole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Methyl 4-bromo-1H-pyrrole-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of Methyl 4-bromo-1H-pyrrole-2-carboxylate, a key intermediate in the development of various pharmacologically active compounds. This document provides a comprehensive overview of a reliable synthetic method, including detailed experimental protocols, quantitative data, and a visualization of the reaction workflow.

Overview of Synthetic Strategy

The synthesis of this compound is most commonly achieved through the direct electrophilic bromination of Methyl 1H-pyrrole-2-carboxylate. The primary challenge in this synthesis is controlling the regioselectivity of the bromination, as the reaction can yield a mixture of the desired 4-bromo isomer and the 5-bromo isomer. The formation of these isomers is influenced by the reaction conditions, particularly the choice of brominating agent and solvent. This guide focuses on a procedure designed to favor the formation of the 4-bromo isomer.

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound.

2.1. Materials and Methods

-

Starting Material: Methyl 1H-pyrrole-2-carboxylate

-

Brominating Agent: N-Bromosuccinimide (NBS)

-

Solvent: Tetrahydrofuran (B95107) (THF), Anhydrous

-

Reaction Vessel: Round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

-

Purification: Silica (B1680970) gel column chromatography.

2.2. Synthetic Procedure

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve Methyl 1H-pyrrole-2-carboxylate (1 equivalent) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Addition of Brominating Agent: Slowly add a solution of N-Bromosuccinimide (1 equivalent) in anhydrous THF to the cooled pyrrole (B145914) solution over a period of 30 minutes. Maintain the temperature at -78 °C during the addition.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extraction: Allow the mixture to warm to room temperature and extract the product with ethyl acetate (B1210297).

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a mixture of hexane (B92381) and ethyl acetate as the eluent to isolate this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound.

| Parameter | Value |

| Starting Material | Methyl 1H-pyrrole-2-carboxylate |

| Brominating Agent | N-Bromosuccinimide (NBS) |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Reaction Temperature | -78 °C |

| Reaction Time | 1-3 hours (monitored by TLC) |

| Typical Yield | 60-75% (of the isolated 4-bromo isomer) |

| Molecular Formula | C₆H₆BrNO₂ |

| Molecular Weight | 204.02 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 118-122 °C |

Reaction Workflow

The following diagram illustrates the logical flow of the synthesis process.

Caption: Synthetic workflow for this compound.

Signaling Pathway/Reaction Mechanism

The synthesis proceeds via an electrophilic aromatic substitution mechanism. The pyrrole ring, being an electron-rich aromatic system, is susceptible to attack by electrophiles. The electron-withdrawing ester group at the 2-position deactivates the ring towards electrophilic attack and directs the incoming electrophile to the 4 and 5 positions. The use of a non-polar solvent and low temperatures can favor the formation of the 4-bromo isomer.

Caption: Reaction mechanism for the bromination of the pyrrole derivative.

An In-depth Technical Guide to the Chemical Properties of Methyl 4-bromo-1H-pyrrole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-bromo-1H-pyrrole-2-carboxylate is a halogenated pyrrole (B145914) derivative that serves as a versatile building block in organic synthesis. Its unique electronic and structural features make it a valuable precursor for the synthesis of a wide range of more complex molecules, particularly in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, with a focus on experimental details and data for researchers in drug development and related scientific disciplines. This compound is notably used as a synthetic intermediate in the creation of potent melanin-concentrating hormone (MCH-R1) antagonists.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data has been compiled from various sources to provide a reliable reference for laboratory use.

| Property | Value | Reference |

| CAS Number | 934-05-4 | [2] |

| Molecular Formula | C₆H₆BrNO₂ | [2] |

| Molecular Weight | 204.02 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Synonyms | 4-Bromo-1H-pyrrole-2-carboxylic acid methyl ester, Methyl 4-bromopyrrole-2-carboxylate | [2] |

| Appearance | Solid | [3] |

| Melting Point | 100-101 °C | |

| Solubility | Soluble in DMSO, PEG300, and corn oil.[4] | [4] |

| Storage | Store at 2-8°C in a dry, dark place under an inert atmosphere. | [5] |

Spectral Data

The following tables summarize the key spectral data for this compound, which are crucial for its identification and characterization.

NMR Spectroscopy

| Nucleus | Instrument | Solvent | Chemical Shift (δ) ppm |

| ¹H NMR | Jeol FX-90 | - | Data not fully available in search results. |

| ¹³C NMR | Jeol FX-90 | - | Data not fully available in search results. |

Infrared (IR) Spectroscopy

| Instrument | Technique | Key Absorptions (cm⁻¹) |

| Bruker Tensor 27 FT-IR | ATR-Neat | Data not fully available in search results. |

Mass Spectrometry

| Technique | Source | m/z |

| GC-MS | F-67-4052-2a | Data not fully available in search results. |

Synthesis

The primary synthetic route to this compound involves the selective bromination of the corresponding pyrrole ester.

Experimental Protocol: Bromination of Methyl 1H-pyrrole-2-carboxylate

This protocol describes the synthesis of this compound via the electrophilic bromination of Methyl 1H-pyrrole-2-carboxylate using N-bromosuccinimide (NBS) as the bromine source.

Materials:

-

Methyl 1H-pyrrole-2-carboxylate

-

N-Bromosuccinimide (NBS)

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate (B1220275) solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Methyl 1H-pyrrole-2-carboxylate (1.0 equivalent) in anhydrous THF or DCM.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

In a separate flask, dissolve N-bromosuccinimide (1.0 equivalent) in a minimal amount of the same anhydrous solvent.

-

Add the NBS solution dropwise to the cooled solution of the pyrrole ester over 30-60 minutes.

-

Stir the reaction mixture at -78 °C for an additional 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Allow the mixture to warm to room temperature.

-

Extract the product with ethyl acetate (3 x volume of the reaction mixture).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to afford pure this compound.

Logical Workflow for the Bromination Synthesis:

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity

This compound is a versatile intermediate that can undergo a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling Reaction

The bromine atom at the 4-position of the pyrrole ring is susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. This reaction is a powerful tool for introducing aryl or vinyl substituents at this position. A critical consideration for this reaction is the potential for dehalogenation, which can be suppressed by protecting the pyrrole nitrogen with a suitable protecting group, such as a Boc or SEM group.

General Experimental Protocol for Suzuki-Miyaura Coupling: This protocol provides a general guideline for the Suzuki-Miyaura coupling of an N-protected this compound with an arylboronic acid.

Materials:

-

N-protected this compound (e.g., N-Boc or N-SEM derivative)

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (typically 5-10 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2.0 equivalents)

-

Solvent system (e.g., toluene/ethanol, dioxane/water)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a reaction vessel, add the N-protected this compound (1.0 equivalent), the arylboronic acid, the palladium catalyst, and the base.

-

Purge the vessel with an inert gas.

-

Add the degassed solvent system.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, or until the starting material is consumed as monitored by TLC.

-

Cool the reaction to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Logical Flow of Suzuki-Miyaura Coupling:

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Vilsmeier-Haack Formylation

Conclusion

This compound is a key synthetic intermediate with well-defined chemical and physical properties. Its reactivity, particularly in palladium-catalyzed cross-coupling reactions, allows for the straightforward introduction of molecular diversity, making it a valuable tool for medicinal chemists and other researchers in the field of organic synthesis. The experimental protocols and data provided in this guide are intended to facilitate its effective use in the laboratory for the development of novel compounds with potential therapeutic applications.

References

A Technical Guide to Methyl 4-bromo-1H-pyrrole-2-carboxylate (CAS: 934-05-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-bromo-1H-pyrrole-2-carboxylate, with the CAS number 934-05-4, is a pivotal heterocyclic building block in the landscape of modern organic synthesis and medicinal chemistry. Its unique structure, featuring a pyrrole (B145914) core functionalized with both a bromine atom and a methyl ester, renders it a versatile precursor for the synthesis of a diverse array of complex molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, spectral data, and key applications in the development of novel therapeutics. Detailed experimental protocols for its synthesis and utilization in prominent cross-coupling reactions are presented, alongside visualizations of its role in the synthesis of targeted therapeutic agents and the biological pathways they modulate.

Chemical and Physical Properties

This compound is an off-white to light brown solid organic compound.[1] The presence of the bromine atom at the 4-position and a methyl ester at the 2-position on the pyrrole ring are key to its reactivity and utility in chemical synthesis.[2]

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 934-05-4 | [2] |

| Molecular Formula | C₆H₆BrNO₂ | [2] |

| Molecular Weight | 204.02 g/mol | [2] |

| Appearance | Off-white to light brown solid | [1] |

| Melting Point | 100-101 °C | |

| Boiling Point | 290.5 °C at 760 mmHg | |

| Density | 1.674 g/cm³ | |

| Flash Point | 129.5 °C | |

| Solubility | Soluble in organic solvents. | [2] |

| InChI | InChI=1S/C6H6BrNO2/c1-10-6(9)5-2-4(7)3-8-5/h2-3,8H,1H3 | [2] |

| InChIKey | ZXFCRVGOHJHZNF-UHFFFAOYSA-N | [2] |

| SMILES | COC(=O)C1=CC(=CN1)Br | [2] |

Spectral Data

The structural features of this compound have been characterized by various spectroscopic techniques.

Table 2: Spectral Data Summary

| Technique | Data Highlights | Reference |

| ¹H NMR (DMSO-d₆, 400MHz) | δ 12.31 (brs, 1H), 7.16 (s, 1H), 6.81 (s, 1H), 3.75 (s, 3H) | |

| ¹³C NMR | Data available from Jeol FX-90 instrument. | [2] |

| Mass Spectrometry (GC-MS) | Spectra available. | [2] |

| Infrared (IR) Spectroscopy (ATR-Neat) | Spectra available from Bruker Tensor 27 FT-IR. | [2] |

Applications in Drug Discovery and Development

This compound serves as a crucial intermediate in the synthesis of biologically active compounds, most notably in the development of antagonists for the melanin-concentrating hormone receptor 1 (MCH-R1) and inhibitors of the mycobacterial membrane protein Large 3 (MmpL3).

Melanin-Concentrating Hormone Receptor 1 (MCH-R1) Antagonists

This compound is a valuable starting material for the synthesis of potent antagonists of the MCH-R1, which are being investigated for the treatment of obesity and other metabolic disorders. The pyrrole scaffold is a key component of the pharmacophore required for binding to the receptor.

Mycobacterial Membrane Protein Large 3 (MmpL3) Inhibitors

Derivatives of this compound have shown significant promise as inhibitors of MmpL3, an essential transporter protein in Mycobacterium tuberculosis. By blocking MmpL3, these compounds inhibit the transport of mycolic acids, which are vital for the integrity of the mycobacterial cell wall, thus representing a promising strategy for the development of new anti-tuberculosis drugs.[3]

Experimental Protocols

The reactivity of the bromine atom and the potential for modification of the ester group make this compound a versatile substrate for various chemical transformations.

Synthesis of this compound

Cross-Coupling Reactions

The bromine atom at the 4-position provides a handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents.

This reaction is used to form carbon-carbon bonds by coupling the bromo-pyrrole with an organoboron compound. The following is a detailed protocol for a closely related SEM-protected pyrrole, which serves as an excellent model.[4]

Materials:

-

Methyl 4-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrole-2-carboxylate (1 mmol)

-

Arylboronic acid (1.5 mmol)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.1 mmol)

-

Cesium carbonate (Cs₂CO₃) (2 mmol)

-

Dioxane (8 mL)

-

Water (2 mL)

Procedure:

-

To a reaction vessel under an argon atmosphere, add the SEM-protected bromo-pyrrole, arylboronic acid, Pd(PPh₃)₄, and Cs₂CO₃.[4]

-

Add dioxane and water to the mixture.[4]

-

Stir the reaction mixture at 90 °C for approximately 5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[4]

-

After cooling to room temperature, filter the mixture to remove solids.[4]

-

Concentrate the filtrate and purify the residue by flash chromatography to obtain the desired product.[4]

This reaction facilitates the formation of a carbon-carbon bond between the bromo-pyrrole and a terminal alkyne. A general protocol is as follows:

Materials:

-

This compound

-

Terminal alkyne

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Amine base (e.g., triethylamine)

-

Anhydrous solvent (e.g., THF or DMF)

Procedure:

-

In a flask under an inert atmosphere, dissolve the bromo-pyrrole, palladium catalyst, and CuI in the anhydrous solvent.

-

Add the amine base and the terminal alkyne.

-

Stir the reaction at room temperature or with gentle heating, monitoring by TLC.

-

Upon completion, perform an aqueous workup, extract with an organic solvent, and purify by chromatography.

This palladium-catalyzed reaction is used to form a carbon-nitrogen bond between the bromo-pyrrole and an amine.

Materials:

-

This compound

-

Amine

-

Palladium precatalyst (e.g., Pd₂(dba)₃)

-

Phosphine ligand (e.g., XPhos)

-

Strong base (e.g., sodium tert-butoxide)

-

Anhydrous, aprotic solvent (e.g., toluene)

Procedure:

-

Combine the bromo-pyrrole, amine, palladium precatalyst, ligand, and base in a reaction vessel under an inert atmosphere.

-

Add the anhydrous solvent.

-

Heat the mixture with stirring, monitoring the reaction by TLC or LC-MS.

-

After completion, cool the reaction, and purify the product via filtration and chromatography.

Visualizations

Signaling Pathway of MCH-R1

Derivatives of this compound are used to synthesize antagonists of the Melanin-concentrating hormone receptor 1 (MCH-R1). The binding of the endogenous ligand, MCH, to its G-protein coupled receptor, MCH-R1, initiates a signaling cascade that influences energy homeostasis.

Role of MmpL3 in Mycobacterium tuberculosis and Inhibition Workflow

This compound is a key starting material for the synthesis of MmpL3 inhibitors, a promising new class of anti-tuberculosis agents.

Conclusion

This compound is a high-value chemical intermediate with significant applications in the synthesis of complex molecular architectures for drug discovery. Its utility in constructing scaffolds for MCH-R1 antagonists and MmpL3 inhibitors underscores its importance in addressing critical health challenges such as obesity and tuberculosis. The synthetic versatility offered by its functional groups, particularly in modern cross-coupling reactions, ensures its continued relevance for researchers and scientists in the pharmaceutical and chemical industries. This guide provides a foundational understanding of its properties and applications, aiming to facilitate its effective use in the laboratory.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C6H6BrNO2 | CID 2763594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 4-bromo-1H-pyrrole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-bromo-1H-pyrrole-2-carboxylate is a halogenated pyrrole (B145914) derivative that serves as a crucial building block in synthetic organic chemistry. Its strategic functionalization, featuring a bromine atom and a methyl ester group on the pyrrole ring, makes it a versatile precursor for the synthesis of a wide array of more complex heterocyclic compounds. This technical guide provides a comprehensive overview of the structure, properties, synthesis, and applications of this compound, with a particular focus on its role in the development of novel therapeutic agents.

Chemical Structure and Properties

This compound is a five-membered heterocyclic compound with the molecular formula C₆H₆BrNO₂.[1] The pyrrole ring is substituted at the 2-position with a methyl carboxylate group (-COOCH₃) and at the 4-position with a bromine atom (-Br). The nitrogen atom of the pyrrole ring is protonated, designated as 1H.

A visual representation of the chemical structure is provided below:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₆BrNO₂ | [1] |

| Molecular Weight | 204.02 g/mol | [1] |

| CAS Number | 934-05-4 | [1] |

| Appearance | White to off-white powder or crystals | |

| IUPAC Name | This compound | [1] |

| Synonyms | Methyl 4-bromopyrrole-2-carboxylate, 4-Bromo-1H-pyrrole-2-carboxylic acid methyl ester | [1] |

Solubility

The solubility of this compound has been determined in various solvent systems relevant to pharmaceutical and research applications.

| Solvent System | Solubility |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL (24.51 mM) |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL (24.51 mM) |

| 10% DMSO, 90% Corn Oil | ≥ 5 mg/mL (24.51 mM) |

Note: The provided solubility data indicates that a clear solution is obtainable at the specified concentration, with the saturation point not being fully determined.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR | ¹³C NMR |

| Chemical Shift (ppm) | Assignment |

| ~3.8 | -OCH₃ |

| ~6.8 | H-3 |

| ~7.0 | H-5 |

| ~9.0 (broad) | N-H |

Note: These are predicted chemical shifts and may vary depending on the solvent and experimental conditions.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the bromination of a suitable pyrrole-2-carboxylate precursor. A general procedure is outlined below.

Workflow for the Synthesis of this compound:

Caption: A generalized workflow for the synthesis of the target compound.

Detailed Protocol:

-

Reaction Setup: To a solution of Methyl 1H-pyrrole-2-carboxylate in an appropriate inert solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), add N-bromosuccinimide (NBS) portion-wise at a controlled temperature, typically 0 °C to room temperature.

-

Reaction Monitoring: The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture is typically quenched with a reducing agent like sodium thiosulfate (B1220275) solution and diluted with water. The aqueous layer is then extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford pure this compound.

Biological Activity and Applications in Drug Development

This compound is a valuable intermediate in the synthesis of biologically active molecules, particularly in the fields of metabolic disorders and infectious diseases.

Precursor for Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonists

This compound is a key starting material for the synthesis of potent antagonists of the melanin-concentrating hormone receptor 1 (MCHR1).[2] MCHR1 is a G-protein coupled receptor predominantly expressed in the brain and is implicated in the regulation of energy homeostasis and appetite. Antagonists of MCHR1 are being investigated as potential therapeutic agents for the treatment of obesity and related metabolic disorders.

References

An In-depth Technical Guide to Methyl 4-bromo-1H-pyrrole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties, synthesis, and characterization of Methyl 4-bromo-1H-pyrrole-2-carboxylate, a key intermediate in pharmaceutical synthesis.

Core Physical Properties

This compound is an off-white solid organic compound.[1] Its key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₆BrNO₂ | [2][3] |

| Molecular Weight | 204.02 g/mol | [2][3] |

| Melting Point | 100-101 °C | [1] |

| Appearance | Off-white powder | [1] |

| CAS Number | 934-05-4 | [2] |

| InChIKey | ZXFCRVGOHJHZNF-UHFFFAOYSA-N | [2] |

| SMILES | COC(=O)C1=CC(=CN1)Br | [2] |

Synthesis and Characterization

Experimental Protocol: Synthesis

A documented method for the synthesis of this compound involves the reaction of 1-(4-bromo-1H-pyrrol-2-yl)-2,2,2-trichloroethanone with sodium methoxide (B1231860).[4]

Procedure:

-

Sodium (5 g, 257.7 mmol) is added portionwise to dry methanol (B129727) (60 mL) in a dry round bottom flask.[4]

-

After complete dissolution of the sodium, the resulting sodium methoxide solution is slowly added to a solution of 1-(4-bromo-1H-pyrrol-2-yl)-2,2,2-trichloroethanone (50.0 g, 171.8 mmol) in methanol (860 mL) via a dropping funnel. This results in a yellow reaction mixture.[4]

-

The reaction is stirred for an additional 10 minutes after the addition is complete.[4]

-

The reaction mixture is then concentrated and cooled in an ice bath, leading to the precipitation of a solid.[4]

-

The solid is collected by vacuum filtration and washed with water until a neutral pH is achieved.[4]

-

Drying of the solid yields 25 g (71%) of this compound as a white solid.[4]

Spectroscopic Characterization

The identity and purity of this compound can be confirmed using various spectroscopic techniques.

-

¹H NMR (400MHz, DMSO-d₆): δ ppm: 7.16 (1H, d, 1.2H), 6.89 (1H, d, 1.2H).[4]

-

Mass Spectrometry (LCMS): m/z = 204.0 (-ve ion mode).[4]

-

¹³C NMR Spectroscopy: General references to the availability of ¹³C NMR data exist.[2]

Solubility

For practical applications in research and development, understanding the solubility of this compound is crucial. The following are protocols for preparing solutions of this compound:

Protocol 1: A solution of ≥ 5 mg/mL (24.51 mM) can be prepared in a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[3]

Protocol 2: A clear solution of ≥ 5 mg/mL (24.51 mM) can be achieved in a solvent system of 10% DMSO and 90% (20% SBE-β-CD in Saline).[3]

Protocol 3: A solution with a solubility of ≥ 5 mg/mL (24.51 mM) can be prepared in 10% DMSO and 90% Corn Oil.[3]

Note: In these protocols, "≥" indicates that the compound is soluble at that concentration, but the saturation point is unknown. Heating and/or sonication can be used to aid dissolution if precipitation or phase separation occurs.[3]

Application in Drug Development

This compound is a valuable synthetic intermediate, notably in the development of potent antagonists for the melanin-concentrating hormone receptor 1 (MCH-R1).[1][5] MCH-R1 antagonists are being investigated as potential therapeutic agents for the treatment of obesity.

The following diagram illustrates the logical workflow of utilizing this compound in the synthesis of MCH-R1 antagonists.

Caption: Synthetic workflow for MCH-R1 antagonists.

References

- 1. This compound CAS 934-05-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 2. This compound | C6H6BrNO2 | CID 2763594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | Methyl 4-bromopyrrole-2-carboxylate | Pyrroles | Ambeed.com [ambeed.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

An In-depth Technical Guide to Methyl 4-bromo-1H-pyrrole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 4-bromo-1H-pyrrole-2-carboxylate, a key synthetic intermediate in pharmaceutical research. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores its primary application in the development of melanin-concentrating hormone receptor 1 (MCH-R1) antagonists.

Core Data and Properties

This compound is a heterocyclic organic compound that serves as a valuable building block in the synthesis of more complex molecules. Its quantitative data are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Weight | 204.02 g/mol | [1] |

| Molecular Formula | C₆H₆BrNO₂ | [1] |

| CAS Number | 934-05-4 | [1] |

| Appearance | White to off-white crystalline powder | |

| Solubility | Soluble in DMSO, Methanol (B129727) | |

| IUPAC Name | This compound | [1] |

| Synonyms | Methyl 4-bromopyrrole-2-carboxylate, 4-Bromo-1H-pyrrole-2-carboxylic acid methyl ester | [1] |

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound can be achieved through the esterification of 4-bromo-1H-pyrrole-2-carboxylic acid. The following protocol is a representative method.

Materials:

-

4-bromo-1H-pyrrole-2-carboxylic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated solution)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, suspend 4-bromo-1H-pyrrole-2-carboxylic acid in anhydrous methanol.

-

Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the suspension while stirring.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux. Maintain reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature.

-

Solvent Removal: Remove the excess methanol using a rotary evaporator.

-

Extraction: Dissolve the residue in dichloromethane and transfer it to a separatory funnel.

-

Neutralization: Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid), water, and brine.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be further purified by recrystallization or column chromatography to obtain a product of high purity.

Application in Drug Development: Synthesis of MCH-R1 Antagonists

This compound is a crucial intermediate in the synthesis of potent and selective antagonists for the melanin-concentrating hormone receptor 1 (MCH-R1)[2]. MCH-R1 is a G-protein coupled receptor (GPCR) primarily expressed in the brain and is implicated in the regulation of energy homeostasis and appetite. Therefore, antagonists of this receptor are being investigated as potential therapeutic agents for the treatment of obesity and other metabolic disorders.

The pyrrole (B145914) scaffold of this compound provides a core structure that can be further elaborated through various chemical reactions to build complex molecules that bind to and inhibit the MCH-R1.

Melanin-Concentrating Hormone Receptor 1 (MCH-R1) Signaling Pathway

The mechanism of action of MCH-R1 antagonists involves the blockade of the downstream signaling cascades initiated by the binding of the endogenous ligand, melanin-concentrating hormone (MCH). A simplified representation of the MCH-R1 signaling pathway is depicted below.

Figure 1: A simplified diagram of the MCH-R1 signaling pathway and the inhibitory action of its antagonists.

References

In-Depth Technical Guide: Spectral Analysis of Methyl 4-bromo-1H-pyrrole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Methyl 4-bromo-1H-pyrrole-2-carboxylate (CAS No. 934-05-4), a key intermediate in synthetic organic chemistry and drug discovery. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analyses.

Spectral Data Summary

The spectral data for this compound is crucial for its identification and characterization. While a complete set of experimentally-derived raw data is not uniformly available across all public databases, the following tables summarize the available and predicted spectral information.

Table 1: ¹H NMR Spectral Data (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~9.5-10.0 | br s | 1H | N-H |

| ~7.0-7.2 | d | 1H | C5-H |

| ~6.8-7.0 | d | 1H | C3-H |

| ~3.8 | s | 3H | O-CH₃ |

Note: The predicted ¹H NMR data is based on standard chemical shift values for similar pyrrole (B145914) structures. Actual experimental values may vary depending on the solvent and instrument used.

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~160-165 | C=O |

| ~125-130 | C2 |

| ~115-120 | C5 |

| ~110-115 | C3 |

| ~95-100 | C4 |

| ~50-55 | O-CH₃ |

Table 3: IR Spectral Data

An Attenuated Total Reflectance (ATR) FT-IR spectrum has been recorded on a Bruker Tensor 27 FT-IR instrument.[1] Key absorption bands characteristic of the functional groups present in this compound are expected in the following regions:

| Wavenumber (cm⁻¹) | Functional Group |

| ~3300-3400 | N-H stretch |

| ~3100-3200 | C-H stretch (aromatic) |

| ~2900-3000 | C-H stretch (aliphatic) |

| ~1680-1720 | C=O stretch (ester) |

| ~1500-1600 | C=C stretch (pyrrole ring) |

| ~1200-1300 | C-O stretch (ester) |

| ~600-700 | C-Br stretch |

Table 4: Mass Spectrometry Data

Experimental GC-MS data has been cited in the PubChem database.[1] Additionally, predicted mass-to-charge ratios (m/z) for various adducts are available from PubChemLite, providing valuable information for mass spectral analysis.

| m/z | Ion/Adduct |

| 202.95764 | [M]⁺ |

| 203.96547 | [M+H]⁺ |

| 225.94741 | [M+Na]⁺ |

| 201.95091 | [M-H]⁻ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used to characterize this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: A sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to a concentration of approximately 5-10 mg/mL in a standard 5 mm NMR tube.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., a 400 MHz instrument) is used.

-

¹H NMR Acquisition: The instrument is tuned to the proton frequency. A standard one-pulse sequence is used to acquire the ¹H spectrum. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: The instrument is tuned to the carbon frequency. A proton-decoupled pulse sequence is used to obtain a spectrum with single lines for each unique carbon atom. A wider spectral width (e.g., 250 ppm) and a longer relaxation delay (2-5 seconds) are typically required. A larger number of scans is necessary due to the low natural abundance of ¹³C.

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: For Attenuated Total Reflectance (ATR) FT-IR, a small amount of the solid sample is placed directly onto the ATR crystal.

-

Instrumentation: An FT-IR spectrometer equipped with an ATR accessory (e.g., a Bruker Tensor 27 FT-IR) is used.

-

Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded to account for atmospheric and instrumental interferences.

-

Sample Spectrum: The sample is brought into firm contact with the ATR crystal, and the sample spectrum is recorded. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: For Gas Chromatography-Mass Spectrometry (GC-MS), the sample is dissolved in a volatile solvent and injected into the gas chromatograph, where it is vaporized and separated from impurities.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Ionization (EI) is a common method, where high-energy electrons bombard the sample molecules, leading to the formation of a molecular ion and various fragment ions.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

-

Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak (which corresponds to the molecular weight of the compound) and the fragmentation pattern, which can provide structural information.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

The Synthetic Keystone: Unlocking Diverse Biological Activities with Methyl 4-bromo-1H-pyrrole-2-carboxylate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-bromo-1H-pyrrole-2-carboxylate, a halogenated pyrrole (B145914) derivative, has emerged as a pivotal building block in the synthesis of a diverse array of biologically active molecules. While not possessing significant intrinsic biological activity itself, its strategic functionalization serves as a gateway to compounds with potent anticancer, antimalarial, and antitubercular properties. This technical guide elucidates the role of this compound as a key synthetic intermediate, detailing the biological activities of its derivatives, the experimental protocols for their synthesis, and the signaling pathways they influence.

Core Compound Profile

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 934-05-4 |

| Molecular Formula | C₆H₆BrNO₂ |

| Molecular Weight | 204.02 g/mol |

| Structure | A five-membered pyrrole ring with a bromine atom at the 4-position and a methyl carboxylate group at the 2-position. |

Role as a Synthetic Intermediate

The bromine atom on the pyrrole ring of this compound provides a reactive handle for various cross-coupling reactions, most notably the Suzuki coupling. This allows for the introduction of a wide range of aryl and heteroaryl substituents, leading to the generation of large and diverse chemical libraries for biological screening. The methyl ester and the pyrrole nitrogen also offer sites for further chemical modification, enhancing the structural diversity of the resulting compounds.

Biological Activities of Derivatives

The true biological potential of this compound is realized in the compounds synthesized from it. These derivatives have shown significant activity in several key therapeutic areas.

Anticancer Activity

Derivatives of this compound have been investigated as potent anticancer agents, targeting various mechanisms of cancer cell proliferation.

One class of derivatives, 5-bromo-7-azaindolin-2-ones , has demonstrated significant antitumor potency. For instance, compound 23p in a synthesized series was found to be more potent than the established anticancer drug Sunitinib against several cancer cell lines.[1]

Another important target for cancer therapy is the Kinesin Spindle Protein (KSP) , which is essential for cell division. A dihydropyrrole KSP inhibitor, MK-0731 , was developed for taxane-refractory cancer and has undergone Phase I clinical trials.[2][3]

Table 1: Anticancer Activity of Selected Derivatives

| Derivative Class | Compound | Cancer Cell Line(s) | IC₅₀ (µM) | Reference |

| 5-Bromo-7-azaindolin-2-ones | 23p | HepG2, A549, Skov-3 | 2.357–3.012 | [1] |

| Dihydropyrrole KSP Inhibitors | MK-0731 | Various solid tumors | Potent (EC₅₀ of 3-5 nM for mitotic arrest) | [2] |

| 3-Benzoyl-4-phenyl-1H-pyrroles | cpd 19 | MGC 80-3, HCT-116, CHO | 1.0 - 1.7 | [4] |

| 3-Benzoyl-4-phenyl-1H-pyrroles | cpd 21 | HepG2, DU145, CT-26 | 0.5 - 0.9 | [4] |

Antimalarial Activity

Prodiginines, a family of red-pigmented tripyrrole compounds, have shown potent antimalarial activity.[5][6] Synthetic prodiginines derived from intermediates like this compound have demonstrated impressive in vitro activity against Plasmodium falciparum.[7]

Table 2: Antimalarial Activity of Prodiginine Derivatives

| Derivative Type | P. falciparum Strain(s) | IC₅₀ (nM) | Reference |

| Natural Prodiginines | K1 | 1.7 - 8.0 | [7] |

| Synthetic Prodiginines (Set 2 & 3) | K1 | 0.9 - 16.0 | [7] |

Antitubercular Activity

Mycobacterial membrane protein Large 3 (MmpL3) is a crucial transporter in Mycobacterium tuberculosis and a promising target for new antituberculosis drugs. Pyrrole-2-carboxamide derivatives synthesized from this compound have been designed as potent MmpL3 inhibitors.[8] These compounds have shown excellent activity against drug-sensitive and drug-resistant strains of M. tuberculosis.

Table 3: Antitubercular Activity of MmpL3 Inhibitor Derivatives

| Derivative Class | M. tuberculosis Strain(s) | MIC (µM) | Reference |

| Pyrrole-2-carboxamides | Drug-sensitive, MDR, XDR | As low as 0.012 | [9] |

| Spirocycle MmpL3 Inhibitors | Wild-type | 0.14 - 0.22 | [10] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of bioactive derivatives using this compound as a starting material, as well as representative protocols for the biological evaluation of these derivatives.

Synthesis of a 5-Aryl-Substituted Pyrrole-2-Carboxylate via Suzuki Coupling

This protocol describes a general method for the synthesis of 5-aryl substituted pyrrole-2-carboxylates from this compound.

Materials:

-

This compound

-

Aryl boronic acid

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (B84403) (K₃PO₄)

-

Water

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

In a reaction vessel, combine this compound (1 equivalent), the desired aryl boronic acid (1.2 equivalents), potassium phosphate (2 equivalents), palladium(II) acetate (0.02 equivalents), and SPhos (0.04 equivalents).

-

Add toluene and water to the reaction mixture.

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system to yield the desired 5-aryl-substituted pyrrole-2-carboxylate.

Diagram of Synthetic Workflow:

Caption: General workflow for the synthesis of 5-aryl-pyrrole-2-carboxylates.

Representative Biological Assay Protocols

This protocol provides a general method for assessing the cytotoxicity of compounds against cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., HepG2, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound dissolved in DMSO

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well microplate

-

Microplate reader

Procedure:

-

Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the test compound in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium containing MTT and add 150 µL of the solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

This protocol outlines a common method for determining the in vitro activity of compounds against Plasmodium falciparum.

Materials:

-

Chloroquine-sensitive (e.g., 3D7) and/or chloroquine-resistant (e.g., K1) strains of P. falciparum

-

Human red blood cells (O+)

-

Complete culture medium (RPMI 1640 supplemented with AlbuMAX, hypoxanthine, and gentamicin)

-

Test compound dissolved in DMSO

-

SYBR Green I nucleic acid stain

-

Lysis buffer

-

96-well microplate

-

Fluorescence plate reader

Procedure:

-

Maintain asynchronous cultures of P. falciparum in human red blood cells at a specified parasitemia and hematocrit.

-

Prepare serial dilutions of the test compound in complete culture medium in a 96-well plate.

-

Add the parasite culture (adjusted to the desired parasitemia and hematocrit) to each well.

-

Incubate the plates for 72 hours at 37 °C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

-

After incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I.

-

Measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

-

Calculate the IC₅₀ value by analyzing the fluorescence data as a function of compound concentration.

This protocol describes a standard method for determining the MIC of a compound against Mycobacterium tuberculosis.

Materials:

-

Mycobacterium tuberculosis strain (e.g., H37Rv)

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol

-

Test compound dissolved in DMSO

-

96-well microplate

-

Resazurin (B115843) solution

-

Microplate reader

Procedure:

-

Prepare a bacterial inoculum of M. tuberculosis and adjust it to a specific optical density.

-

Prepare serial dilutions of the test compound in the supplemented Middlebrook 7H9 broth in a 96-well plate.

-

Add the bacterial inoculum to each well.

-

Incubate the plate at 37 °C for 7-10 days.

-

After incubation, add resazurin solution to each well and incubate for another 24 hours.

-

Visually inspect the wells for a color change from blue (no growth) to pink (growth). The MIC is the lowest concentration of the compound that prevents this color change.

Signaling Pathways and Mechanisms of Action

The derivatives of this compound exert their biological effects through various mechanisms and by modulating different signaling pathways.

Diagram of Derivative Action on Cellular Pathways:

Caption: Mechanisms of action for various derivatives of this compound.

Conclusion

This compound stands out not for its own biological prowess, but as an exceptionally valuable and versatile starting material in medicinal chemistry. Its strategic use in synthetic pathways has unlocked access to novel compounds with significant potential in the fight against cancer, malaria, and tuberculosis. The continued exploration of derivatives built upon this pyrrole scaffold holds considerable promise for the development of next-generation therapeutics. This guide provides a foundational understanding for researchers looking to leverage the synthetic utility of this key intermediate in their drug discovery and development endeavors.

References

- 1. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Kinesin spindle protein (KSP) inhibitors. 9. Discovery of (2S)-4-(2,5-difluorophenyl)-n-[(3R,4S)-3-fluoro-1-methylpiperidin-4-yl]-2-(hydroxymethyl)-N-methyl-2-phenyl-2,5-dihydro-1H-pyrrole-1-carboxamide (MK-0731) for the treatment of taxane-refractory cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Biosynthesis and Bioactivity of Prodiginine Analogs in Marine Bacteria, Pseudoalteromonas: A Mini Review [frontiersin.org]

- 6. Biosynthesis and Bioactivity of Prodiginine Analogs in Marine Bacteria, Pseudoalteromonas: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antimalarial Activity of Natural and Synthetic Prodiginines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

The Discovery and Enduring Legacy of Pyrrole-2-Carboxylates: A Technical Guide

Introduction: The pyrrole (B145914) ring is a fundamental five-membered aromatic heterocycle that forms the core of numerous biologically significant molecules, including heme, chlorophyll, and vitamin B12.[1] Among its many derivatives, pyrrole-2-carboxylates and their parent acid represent a class of compounds with a rich history, diverse natural origins, and significant utility in medicinal chemistry and drug development. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and characterization of pyrrole-2-carboxylates, tailored for researchers, scientists, and professionals in the field of drug development.

Chapter 1: Discovery and Natural Occurrence

First Synthesis and Early History

Pyrrole-2-carboxylic acid, the parent compound of the carboxylate series, was first synthesized more than a century ago.[2] However, its recognition as a naturally occurring molecule is a more recent development.[2] The initial synthetic efforts laid the groundwork for the extensive exploration of pyrrole chemistry that would follow, driven by the discovery of the pyrrole nucleus in vital natural products. The development of robust synthetic methods, such as those named after Knorr, Paal, and Hantzsch, in the late 19th century, were pivotal in allowing chemists to access a wide array of substituted pyrroles, including the 2-carboxylate derivatives.[3][4][5][6][7][8]

Discovery in Biological Systems

The history of pyrrole-2-carboxylic acid as a compound of biological origin began with its identification as a degradation product of sialic acids.[2] Later, it was recognized as a metabolic derivative resulting from the oxidation of D-hydroxyproline isomers by mammalian D-amino acid oxidase.[2] This enzymatic reaction produces an unstable intermediate, Δ'-pyrroline-4-hydroxy-2-carboxylic acid, which spontaneously dehydrates to form the aromatic pyrrole-2-carboxylic acid.[2] It has also been identified in the urine of rats and humans after the administration of D-isomers of hydroxyproline.[2]

Natural Sources of Pyrrole-2-Carboxylates

Derivatives of pyrrole-2-carboxylate are widely distributed in nature. They have been isolated from a vast range of organisms, including fungi, plants, bacteria, and marine sponges.[9][10] In many instances, these compounds are secondary metabolites that exhibit interesting physiological activities.[9][10] For example, the biocontrol agent Lysobacter sp. produces pyrrole-2-carboxylic acid, which appears to act as a signaling molecule in its interactions with fungi.[11]

| Kingdom/Class | Organism Example | Specific Compound/Derivative | Reference |

| Bacteria | Streptomyces sp. | Pyrrole-2-carboxylic acid | [12] |

| Lysobacter sp. 3655 | Pyrrole-2-carboxylic acid | [11] | |

| Fungi | Edible Mushrooms | Pyrrole-2-carboxaldehyde derivatives | [9] |

| Plants | Aegiceras corniculatum (Mangrove) | Pyrrole-2-carboxaldehyde derivatives | [9] |

| Cichorium intrybus L. (Chicory) | Pyrrole-2-C lactones | [9] | |

| Lycium chinense (Goji berry) | Various Pyrrole-2-carbaldehydes | [9] | |

| Morus alba (White Mulberry) | Morroles B–F (Pyrrole alkaloids) | [9] | |

| Capparis spinosa (Caper bush) | Pyrrole-2-carboxylic acid | [12] | |

| Marine Sponges | Oscarella lobularis | 3-alkyl-Pyrrole-2-C derivatives | [9] |

| Mycale phyllophia | 5-pentadecyl-1H-Py-2-C | [9] | |

| Mammals | Human, Rat | Pyrrole-2-carboxylate (from metabolism) | [2] |

Chapter 2: Key Synthetic Methodologies

The synthesis of substituted pyrroles is a cornerstone of heterocyclic chemistry. Three classical name reactions are particularly important for the preparation of pyrrole-2-carboxylates: the Knorr, Paal-Knorr, and Hantzsch syntheses.

The Knorr Pyrrole Synthesis

The Knorr synthesis is a versatile and widely used method for preparing substituted pyrroles.[3] It involves the condensation of an α-amino-ketone with a β-ketoester or another compound containing an electron-withdrawing group alpha to a carbonyl group.[3] Since α-amino-ketones are prone to self-condensation, they are typically generated in situ from an α-oximino-ketone by reduction with zinc in acetic acid.[3]

Diagram: Knorr Pyrrole Synthesis Workflow

References

- 1. Pyrrole - Wikipedia [en.wikipedia.org]

- 2. Human Metabolome Database: Showing metabocard for Pyrrole-2-carboxylic acid (HMDB0004230) [hmdb.ca]

- 3. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 4. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Identification of Pyrrole-2-Carboxylic Acid from the Biocontrol Agent Lysobacter Involved in Interactions with Fusarial Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pyrrole-2-Carboxylic Acid | C5H5NO2 | CID 12473 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Suzuki Coupling of Methyl 4-bromo-1H-pyrrole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. Aryl-substituted pyrroles, in particular, are significant structural motifs in a vast array of pharmaceuticals and natural products, exhibiting a wide range of biological activities.[1] Methyl 4-bromo-1H-pyrrole-2-carboxylate is a valuable and commercially available building block for the synthesis of these complex molecules.[1] However, the successful application of this substrate in Suzuki coupling requires careful consideration of reaction conditions to avoid common side reactions such as debromination.[1][2]

These application notes provide a comprehensive overview of the use of this compound in Suzuki coupling reactions, including optimized protocols, quantitative data, and key considerations for successful synthesis.

Key Considerations for Suzuki Coupling with Bromopyrroles

A critical aspect of Suzuki coupling with bromopyrroles is the protection of the pyrrole (B145914) nitrogen. Unprotected bromopyrroles are prone to debromination under typical Suzuki coupling conditions.[1][2] The use of a suitable protecting group is therefore essential to achieve high yields of the desired coupled product.

Commonly used protecting groups for this purpose include:

-

SEM (2-(trimethylsilyl)ethoxymethyl): This group is robust and stable under various Suzuki coupling conditions and can be readily removed.[2]

-

BOC (tert-butyloxycarbonyl): While a common amine protecting group, BOC can be unstable under some Suzuki-Miyaura reaction conditions.[1][2] However, its use has been reported to suppress dehalogenation, with the added benefit of potential in situ deprotection.[2]

The presence of an electron-withdrawing group, such as the methyl ester at the 2-position of the pyrrole ring, can facilitate the Suzuki-Miyaura cross-coupling reaction when the bromine is positioned ortho to it.[3]

Optimized Reaction Conditions

Several palladium catalysts and reaction conditions have been successfully employed for the Suzuki coupling of N-protected this compound. The choice of catalyst, base, and solvent system can significantly impact the reaction outcome.

Table 1: Summary of Optimized Suzuki Coupling Conditions

| Catalyst (mol%) | Base (equiv.) | Solvent System | Temperature (°C) | Typical Yields (%) | Reference |

| Pd(PPh₃)₄ (10) | Cs₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | Moderate to Excellent | [1] |

| Pd(dppf)Cl₂ (10) | K₂CO₃ (2) | Dimethoxyethane/H₂O | 80 | Good | [4] |

| Pd(OAc)₂/PCy₃ | K₃PO₄ (2) | 1,4-Dioxane | Room Temp - 100 | Good to High | [5] |

| Pd₂(dba)₃/P(t-Bu)₃ | K₃PO₄ (2) | 1,4-Dioxane | Room Temp | Good to High | [5] |

Experimental Protocols

The following are detailed protocols for the N-protection of this compound and its subsequent Suzuki coupling reaction.

Protocol 1: N-Protection of this compound with SEM-Cl

This protocol is adapted from a procedure for the protection of a similar bromopyrrole derivative.[1]

Materials:

-

This compound

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (B1210297) (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

To a stirred suspension of NaH (1.2 equivalents) in anhydrous DMF at 0 °C, add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add SEM-Cl (1.2 equivalents) to the resulting mixture.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the mixture with EtOAc (3 x 15 mL).

-

Wash the combined organic layers with saturated NaHCO₃ and brine.

-

Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography to afford Methyl 4-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrole-2-carboxylate.

Protocol 2: Suzuki Coupling of N-SEM-Protected this compound

This protocol is based on an optimized procedure for the Suzuki coupling of N-SEM protected bromopyrroles.[1][6]

Materials:

-

Methyl 4-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrole-2-carboxylate (1.0 equivalent)

-

Arylboronic acid (1.5 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 10 mol%)

-

Cesium carbonate (Cs₂CO₃, 2.0 equivalents)

-

Dioxane

-

Water

-

Ethyl acetate (EtOAc)

-

Argon or Nitrogen gas

Procedure:

-

In a reaction vessel, combine Methyl 4-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrole-2-carboxylate, the arylboronic acid, and Cs₂CO₃.

-

Add a 4:1 mixture of dioxane and water.

-

Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

-

Add Pd(PPh₃)₄ to the reaction mixture.

-

Heat the mixture to 90 °C under an inert atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with EtOAc.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography.

Quantitative Data

The following table summarizes the yields obtained for the Suzuki coupling of N-SEM-protected 2-bromopyrrole with various arylboronic acids, which serves as a representative example of the expected outcomes for the similarly substituted this compound.

Table 2: Suzuki Coupling of N-SEM-2-bromo-1H-pyrrole with Various Arylboronic Acids[6]

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 2-phenyl-1-(2-(trimethylsilyl)ethoxymethyl)-1H-pyrrole | 91 |

| 2 | 4-Methylphenylboronic acid | 2-(p-tolyl)-1-(2-(trimethylsilyl)ethoxymethyl)-1H-pyrrole | 88 |

| 3 | 4-Methoxyphenylboronic acid | 2-(4-methoxyphenyl)-1-(2-(trimethylsilyl)ethoxymethyl)-1H-pyrrole | 95 |

| 4 | 4-Chlorophenylboronic acid | 2-(4-chlorophenyl)-1-(2-(trimethylsilyl)ethoxymethyl)-1H-pyrrole | 93 |

Visualizing the Suzuki Coupling Workflow

The following diagrams illustrate the key steps in the Suzuki coupling of this compound.

Caption: General workflow for the synthesis of 4-aryl-1H-pyrrole-2-carboxylates.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a versatile substrate for the synthesis of a wide range of substituted pyrroles via the Suzuki-Miyaura cross-coupling reaction. The key to a successful transformation lies in the protection of the pyrrole nitrogen to prevent side reactions. By employing the appropriate protecting group and optimized reaction conditions, researchers can achieve high yields of the desired 4-aryl-1H-pyrrole-2-carboxylates, which are valuable intermediates in drug discovery and development. The protocols and data presented herein provide a solid foundation for the application of this important building block in organic synthesis.

References

- 1. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Formyl Group Activation of a Bromopyrrole Ester in Suzuki Cross-Coupling Reactions: Application to a Formal Synthesis of Polycitone A and B and Polycitrin A - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. benchchem.com [benchchem.com]

Application Notes and Protocols for Suzuki Coupling with Bromopyrroles

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of bromopyrroles. This reaction is a cornerstone in synthetic chemistry, enabling the formation of carbon-carbon bonds to produce aryl-substituted pyrroles, which are prevalent motifs in pharmaceuticals and functional materials.

Introduction

The Suzuki-Miyaura coupling is a versatile and widely used method for the synthesis of biaryl compounds. However, the application of this reaction to heterocyclic substrates like bromopyrroles can be challenging. Issues such as catalyst deactivation, low yields, and side reactions like dehalogenation are often encountered. A critical factor for a successful coupling with bromopyrroles is the protection of the pyrrole (B145914) nitrogen. Unprotected N-H bonds can interfere with the catalytic cycle, leading to undesired byproducts.[1] This document outlines protocols using N-protected bromopyrroles and provides comparative data on various catalytic systems to guide researchers in optimizing their synthetic strategies.

Key Reaction Parameters

The success of a Suzuki coupling reaction with bromopyrroles is highly dependent on the careful selection of several key parameters:

-

N-Protecting Group: The choice of the protecting group for the pyrrole nitrogen is crucial to prevent side reactions. Commonly used protecting groups include tert-butoxycarbonyl (Boc) and 2-(trimethylsilyl)ethoxymethyl (SEM). The SEM group has been shown to be robust and stable under typical Suzuki coupling conditions, preventing the formation of debrominated by-products.[1] While the Boc group is also used, it can be unstable under certain reaction conditions.[1]

-

Palladium Catalyst and Ligand: The combination of the palladium precursor and the phosphine (B1218219) ligand is central to the catalytic activity. The ligand's steric and electronic properties significantly influence the efficiency of the oxidative addition and reductive elimination steps in the catalytic cycle.

-

Base: The base plays a critical role in the transmetalation step, activating the boronic acid component. The choice of base can affect reaction rates and yields.

-

Solvent: The solvent system must be capable of dissolving the various components of the reaction and is often a mixture of an organic solvent and water to facilitate the dissolution of the inorganic base.

Comparative Performance of Catalytic Systems

The selection of the appropriate catalyst is paramount for achieving high yields and efficient conversion. Below is a summary of the performance of different palladium catalysts in the Suzuki coupling of N-protected bromopyrroles.

| Bromopyrrole Substrate | Boronic Acid | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| N-Boc-2-pyrroleboronic acid | 5-bromo-1-ethyl-1H-indazole | Pd(dppf)Cl₂ (5) | dppf | K₂CO₃ | DME | 80 | 2 | 95 | [2][3] |

| N-Boc-2-pyrroleboronic acid | 5-bromo-1-ethyl-1H-indazole | Pd(PPh₃)₄ (5) | PPh₃ | K₂CO₃ | DME | 80 | 18 | 75 | [2] |

| N-Boc-2-pyrroleboronic acid | 5-bromo-1-ethyl-1H-indazole | Pd(PPh₃)₂Cl₂ (5) | PPh₃ | K₂CO₃ | DME | 80 | 18 | 60 | [2] |

| N-Boc-2-pyrroleboronic acid | 5-bromo-1-ethyl-1H-indazole | Pd(PCy₃)₂ (5) | PCy₃ | K₂CO₃ | DME | 80 | 18 | 40 | [2] |

| N-SEM-4-bromopyrrole | Phenylboronic acid | Pd(PPh₃)₄ (10) | PPh₃ | Cs₂CO₃ | Dioxane/H₂O (4:1) | 90 | - | 92 | [1] |

Note: Yields are isolated yields and can vary based on the specific substrates and reaction scale.

Experimental Protocols

The following are detailed protocols for the Suzuki coupling of N-protected bromopyrroles. These protocols are intended as a starting point and may require optimization for specific substrates.

Protocol 1: Suzuki Coupling of N-SEM-Protected 2-Bromopyrrole

This protocol is based on an optimized procedure for the coupling of N-SEM-2-bromo-1H-pyrrole with various arylboronic acids, which has been shown to have broad substrate scope and provide good to excellent yields.

Materials:

-

N-SEM-2-bromo-1H-pyrrole (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.5 mmol, 1.5 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1 mmol, 10 mol%)

-

Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)

-

Dioxane (8 mL)

-

Water (2 mL)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Ethyl acetate

-

Brine solution

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a reaction vessel, add N-SEM-2-bromo-1H-pyrrole (1.0 mmol), the corresponding arylboronic acid (1.5 mmol), Pd(PPh₃)₄ (0.1 mmol), and Cs₂CO₃ (2.0 mmol).

-

Add a 4:1 mixture of dioxane and water (10 mL).

-

Purge the reaction vessel with an inert atmosphere (e.g., argon).

-

Stir the reaction mixture at 90 °C until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

-

After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Concentrate the solution under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to obtain the desired 2-aryl-N-SEM-pyrrole.

Protocol 2: N-Boc-Protected Pyrrole Suzuki Coupling

This protocol describes the coupling of an N-Boc protected bromo-indazole with N-Boc-2-pyrroleboronic acid.

Materials:

-

5-bromo-1-ethyl-1H-indazole (1.0 equiv)

-

N-Boc-2-pyrroleboronic acid (1.2 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] (5 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

1,2-Dimethoxyethane (DME)

-

Water

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

In a reaction flask, combine 5-bromo-1-ethyl-1H-indazole, N-Boc-2-pyrroleboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

-

Add DME as the solvent.

-

Heat the reaction mixture to 80 °C and stir for 2 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature.

-

Add water and extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous MgSO₄ and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction. The cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.